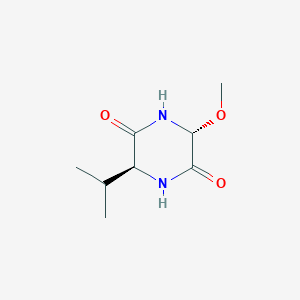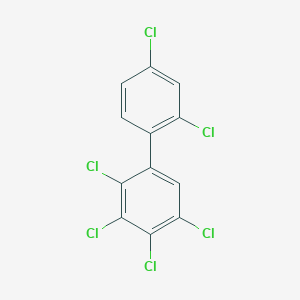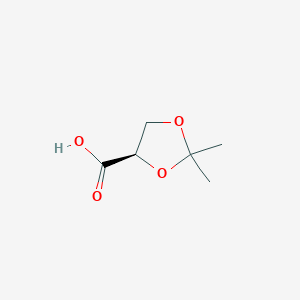
(r)-2,2-二甲基-1,3-二氧戊环-4-羧酸
描述
Synthesis Analysis
Synthesis of "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid" derivatives has been explored through the creation of new synthons, such as "(Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one". This synthon facilitates the synthesis of α,γ-diketoacid derivatives, offering a convenient functionality for derivatization and straightforward hydrolysis (Banville et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as "(4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane", has been detailed through X-ray and IR studies, highlighting the preferred conformation and interactions different from related compounds, which could provide insight into the structural aspects of "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid" (Irurre et al., 1992).
Chemical Reactions and Properties
The reactivity and potential applications of dioxolane derivatives in synthesizing powerful antiviral and anticancer drugs have been discussed, emphasizing the control over stereochemistry in synthesis processes (Janes et al., 1999). This research suggests the complex chemical behavior and utility of compounds structurally related to "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid".
Physical Properties Analysis
Analysis of the physical properties, such as crystal structure and intermolecular interactions, provides a comprehensive understanding of the compound's behavior in solid-state. For instance, studies on related dioxolane derivatives have shown specific conformational preferences and hydrogen bonding patterns, contributing to the stability and reactivity of these compounds (Li et al., 2001).
Chemical Properties Analysis
Investigations into the chemical properties of dioxolane derivatives have also included studies on their reactivity towards specific reagents and conditions, illustrating the broad applicability of these compounds in synthetic chemistry. For example, the use of proteases to discriminate between cis and trans diastereomers of dioxolane derivatives highlights the specific chemical properties that can be exploited for synthesizing pharmaceutically relevant molecules (Janes et al., 1999).
科学研究应用
- It has a molecular formula of C6H10O4 and a molecular weight of 146.14 .
- It’s a liquid at room temperature .
- It has a high GI absorption, which suggests it could be absorbed well in the gastrointestinal tract .
- It’s not a substrate or inhibitor for various cytochrome P450 enzymes, which are important for drug metabolism .
- It’s very soluble, with a solubility of 123.0 mg/ml .
- It has a molecular formula of C6H10O4 and a molecular weight of 146.14 .
- It’s a liquid at room temperature .
- It has a high GI absorption, which suggests it could be absorbed well in the gastrointestinal tract .
- It’s not a substrate or inhibitor for various cytochrome P450 enzymes, which are important for drug metabolism .
- It’s very soluble, with a solubility of 123.0 mg/ml .
安全和危害
This involves studying the toxicity, flammability, environmental impact, handling precautions, and disposal methods associated with the compound.
未来方向
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.
属性
IUPAC Name |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFVBLDYBXHAF-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233609 | |
| Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
CAS RN |
114746-70-2 | |
| Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114746-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

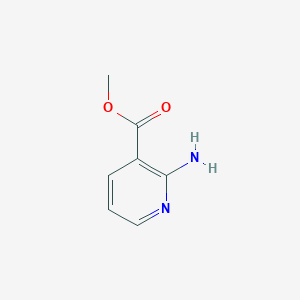
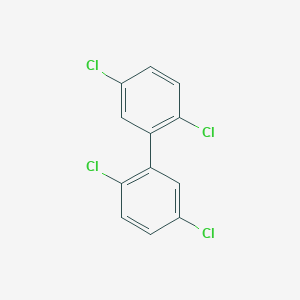

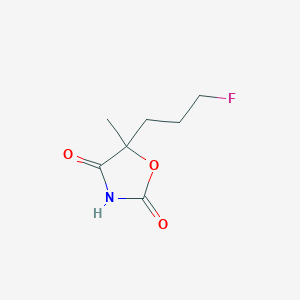

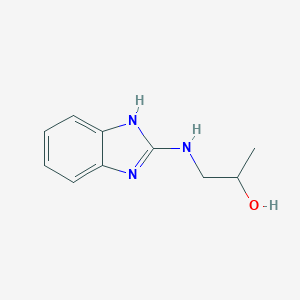
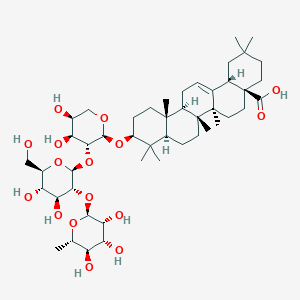
![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
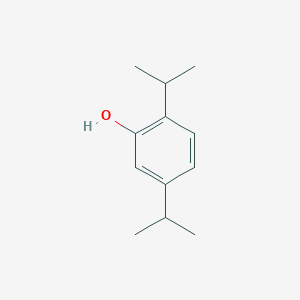
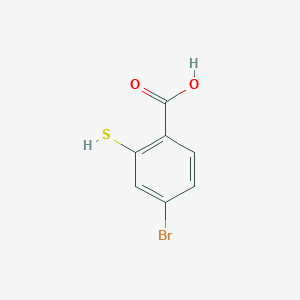
![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)
